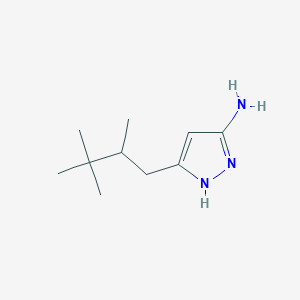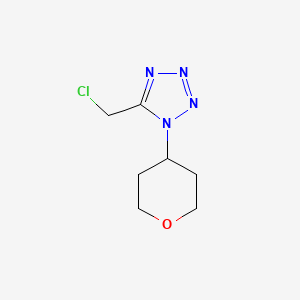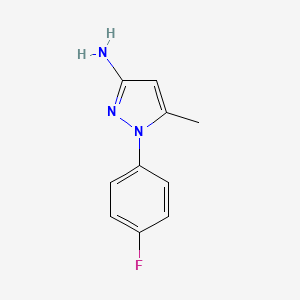
3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
The compound “3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine” would consist of a pyrazole ring attached to a 2,3,3-trimethylbutyl group at the 3-position and an amine group at the 5-position .Chemical Reactions Analysis
Again, while specific reactions involving “3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine” are not available, pyrazoles in general can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine” would depend on its specific structure. For example, the presence of the amine group could potentially make the compound a base .Wissenschaftliche Forschungsanwendungen
Molecular and Supramolecular Structure Analysis
The molecular and supramolecular structures of pyrazole derivatives have been extensively studied through experimental and computational methods. For example, Cuenú et al. (2017) explored the structure of a pyrazole derivative utilizing single crystal X-ray diffraction (SC-XRD) and spectroscopic data analysis. Their study also incorporated density functional theory (DFT) for computational analysis, highlighting the molecule's optimized geometry and theoretical vibrational frequencies, which align with experimental data (Cuenú et al., 2017).
Synthesis and Characterization
Research on pyrazole derivatives often focuses on their synthesis and subsequent characterization. Titi et al. (2020) reported on the synthesis of pyrazole derivatives and their structural identification via multiple spectroscopic techniques. Their work extends into exploring the biological activity of these compounds against cancer and microbes, demonstrating the versatility of pyrazole derivatives in medicinal chemistry (Titi et al., 2020).
Computational Studies and Biological Evaluation
Design and biological evaluation of pyrazole derivatives, based on computational target fishing, have shown promise in antitumor activities. For instance, Ma et al. (2020) synthesized 3-aryl-4-alkylpyrazol-5-amines and screened their biological targets using software, identifying compounds with significant anti-proliferation activities against tumor cells (Ma et al., 2020).
Antibacterial Activity
The discovery of new antibacterial agents is another crucial application of pyrazole derivatives. Frolova et al. (2011) discovered novel heterocyclic scaffolds derived from 5-aminopyrazoles that exhibited notable antibacterial activities, demonstrating the potential of these compounds in addressing antibiotic resistance (Frolova et al., 2011).
Regioselectivity in Chemical Reactions
Understanding and controlling regioselectivity in chemical reactions involving pyrazole derivatives is essential for developing new pharmaceuticals. Bou-Petit et al. (2020) investigated the regioselectivity of Ullmann and acylation reactions on pyrazol-3-amines, providing insights into the decoration of the pyrazole ring for pharmaceutical development (Bou-Petit et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2,3,3-trimethylbutyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-7(10(2,3)4)5-8-6-9(11)13-12-8/h6-7H,5H2,1-4H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWZQJWLAVUWMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=NN1)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene](/img/structure/B1528641.png)



![{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine](/img/structure/B1528650.png)
![(2-Methoxyethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1528653.png)






